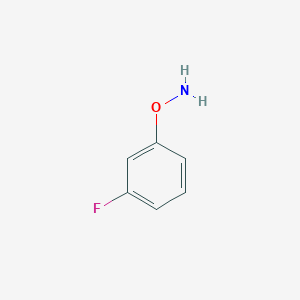
2,8-Bis(trifluoromethyl)quinoline
Vue d'ensemble
Description
2,8-Bis(trifluoromethyl)quinoline is an organofluorine compound that consists of quinoline bearing trifluoromethyl substituents at positions 2 and 8 . It is an intermediate formed during the synthesis of quinoline derivatives .
Synthesis Analysis
The synthesis of 2,8-Bis(trifluoromethyl)quinoline involves a direct Suzuki–Miyaura cross-coupling reaction of 4-bromo-2,8-bis(trifluoromethyl)-quinoline with vinylboronic acid MIDA ester .
Molecular Structure Analysis
The molecular structure of 2,8-Bis(trifluoromethyl)quinoline has been established through X-ray crystal structure analysis . Each molecule features intermolecular C–H···F hydrogen bonds and halogen halogen-type I interactions .
Chemical Reactions Analysis
2,8-Bis(trifluoromethyl)quinoline derivatives have been evaluated for their ability to inhibit ZIKV replication in vitro . Quinoline derivatives 3a and 4 were found to be the most potent compounds within this series, both with mean EC50 values of 0.8 μM .
Physical And Chemical Properties Analysis
2,8-Bis(trifluoromethyl)quinoline is a solid substance with a melting point of 62-64 °C . Its empirical formula is C11H4BrF6N and its molecular weight is 344.05 .
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
2,8-Bis(trifluoromethyl)quinoline has been used as a scaffold in the synthesis of novel triazole-linked compounds. These compounds have been evaluated for their in vitro biological activity against Plasmodium falciparum, showing promising antimalarial properties (Hamann et al., 2014).
Synthesis of Quinolinoquinolines
The compound has been involved in the synthesis of bis(trifluoromethyl)-substituted quinolinoquinolines, highlighting its versatility in chemical transformations under mild conditions (Seitz & Maas, 2021).
Crystal Structure Analysis
In crystallography, 2,8-Bis(trifluoromethyl)quinoline has been used to synthesize and characterize new compounds, such as tetrachlorocuprate and tetrabromocadmate salts of mefloquine. This highlights its role in forming structurally diverse ionic compounds with potential pharmaceutical applications (Obaleye et al., 2009).
Application in Organic Light-Emitting Diodes (OLEDs)
The compound has been integrated into new emitters for non-doped OLEDs, demonstrating its potential in electronic applications. These emitters exhibit properties like thermally activated delayed fluorescence and aggregation-induced emission, beneficial for efficient OLEDs (Zhang et al., 2020).
Antibacterial and Antituberculosis Properties
Several derivatives of 2,8-Bis(trifluoromethyl)quinoline have been synthesized and evaluated for their antibacterial and antituberculosis activities. This showcases its potential as a base structure for developing new antimicrobial agents (Eswaran et al., 2010).
Mefloquine Derivatives and Antitubercular Activities
Derivatives of mefloquine, which include 2,8-Bis(trifluoromethyl)quinoline, have been investigated for their crystal structures and antitubercular activities. This research contributes to the understanding of the structure-activity relationship in antitubercular agents (Wardell et al., 2011).
Antimalarial Activity Studies
Research has been conducted on N,N-bis(trifluoromethylquinolin-4-yl) diamino alkanes, showing significant antimalarial activity. This demonstrates the compound's importance in developing new treatments for malaria (Kgokong et al., 2008).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,8-bis(trifluoromethyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F6N/c12-10(13,14)7-3-1-2-6-4-5-8(11(15,16)17)18-9(6)7/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENOMHHOAYYAHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F6N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10385012 | |
| Record name | 2,8-bis(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,8-Bis(trifluoromethyl)quinoline | |
CAS RN |
129625-31-6 | |
| Record name | 2,8-bis(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



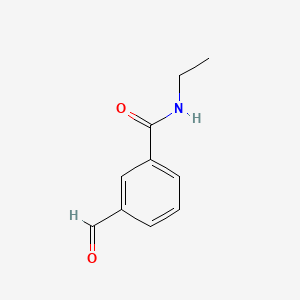
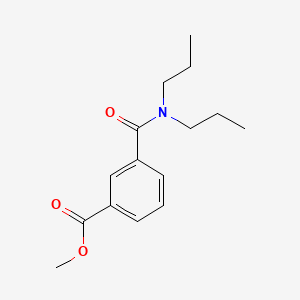
![2-((3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid](/img/structure/B3046688.png)

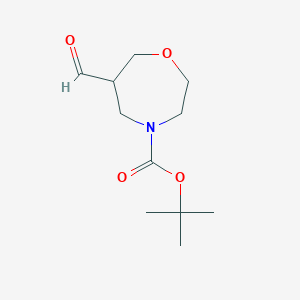
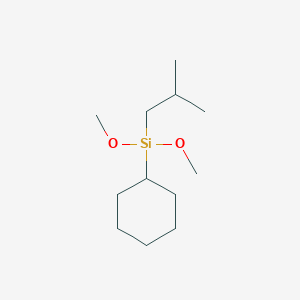
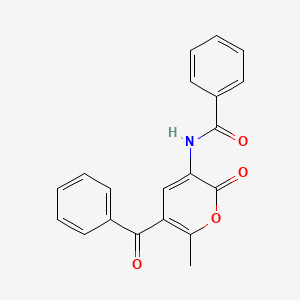
![Ethanol, 2-(4-[2,2':6',2''-terpyridin]-4'-ylphenoxy)-](/img/structure/B3046698.png)
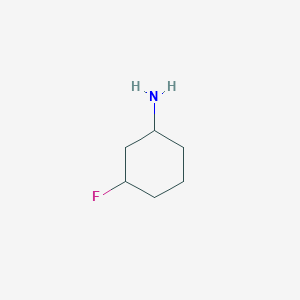
![trans-tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate](/img/structure/B3046700.png)
![3-[3-(trifluoromethyl)phenoxy]benzoic Acid](/img/structure/B3046701.png)
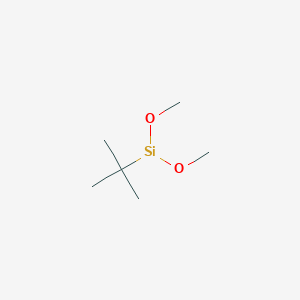
![Imidazo[1,2-a]pyridine-2-acetic acid hydrochloride](/img/structure/B3046706.png)
